8-Cyclopentyltheophylline

Neuropharmacology Pharmacokinetics Blood-Brain Barrier

8-Cyclopentyltheophylline (8-CPT) is the gold-standard selective adenosine A1 receptor antagonist for neuroscience research. Unlike DPCPX or theophylline, 8-CPT uniquely combines high A1 affinity (Ki=10.9 nM), 132-fold selectivity over A2A, and well-documented rapid brain penetration—ideal for in vivo CNS studies where timing of central target engagement is critical. Choose 8-CPT for reliable, interpretable results in behavioral pharmacology, neuroprotection, and PK/PD modeling studies. Available at ≥98% HPLC purity with fast global shipping.

Molecular Formula C12H16N4O2
Molecular Weight 248.28 g/mol
CAS No. 35873-49-5
Cat. No. B1669589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cyclopentyltheophylline
CAS35873-49-5
Synonyms8-CPDMX
8-cyclopentyl-1,3-dimethylxanthine
8-cyclopentyltheophylline
PD 116,600
PD 116600
PD-116,600
PD-116600
Molecular FormulaC12H16N4O2
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESCN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CCCC3
InChIInChI=1S/C12H16N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3,(H,13,14)
InChIKeySCVHFRLUNIOSGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>37.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





8-Cyclopentyltheophylline (CAS: 35873-49-5): A Selective Adenosine A1 Receptor Antagonist for In Vivo CNS Research


8-Cyclopentyltheophylline (8-CPT), also known as 8-cyclopentyl-1,3-dimethylxanthine, is a xanthine derivative that functions as a potent and selective antagonist of the adenosine A1 receptor (A1AR) [1]. It is a widely used pharmacological tool in neuroscience and pharmacology research for dissecting the role of A1 receptors, particularly in the central nervous system. With the molecular formula C12H16N4O2 and a molecular weight of 248.28 g/mol, it is characterized by its high affinity for the A1 receptor (Ki = 10.9 nM) and >100-fold selectivity over the A2A and A2B receptor subtypes [2]. Its primary value in research stems from its well-documented rapid brain penetration and its established use as a reference standard for A1 receptor antagonism in vivo [3].

Why 8-Cyclopentyltheophylline Cannot Be Directly Substituted by Other A1 Antagonists in Experimental Protocols


While several compounds are classed as adenosine A1 receptor antagonists, their physicochemical and pharmacokinetic properties differ substantially, leading to divergent experimental outcomes. Substituting 8-CPT with a more potent analog like 8-cyclopentyl-1,3-dipropylxanthine (DPCPX) or a non-selective xanthine like theophylline will alter receptor occupancy, tissue distribution, and off-target activity profiles [1]. For instance, DPCPX exhibits higher A1 affinity but significantly lower brain penetration than 8-CPT, limiting its utility in certain in vivo CNS studies [1]. Conversely, theophylline lacks subtype selectivity, making it impossible to attribute observed effects solely to A1 receptor blockade [2]. Therefore, the choice of antagonist must be matched to the specific requirements of the model system, and 8-CPT occupies a distinct niche defined by its balance of selectivity and CNS bioavailability [1].

Quantitative Differentiation of 8-Cyclopentyltheophylline: A Head-to-Head Evidence Guide for Scientific Selection


Superior Brain Penetration of 8-CPT Compared to the Higher-Affinity Antagonist DPCPX

8-CPT is a preferred antagonist for in vivo CNS studies due to its rapid brain penetration, achieving a theoretical 49% penetration into the mouse brain just 10 minutes after intraperitoneal administration of 25 mg/kg [1]. This is in stark contrast to other high-affinity adenosine A1 antagonists, such as DPCPX and xanthine amine congener (XAC), which exhibit lower brain penetration [1]. This pharmacokinetic advantage allows for a more direct and reliable correlation between peripheral administration and central A1 receptor occupancy [1].

Neuropharmacology Pharmacokinetics Blood-Brain Barrier In Vivo Imaging

Potency and Selectivity Profile: 8-CPT vs. Theophylline and DPCPX at Adenosine Receptor Subtypes

8-CPT demonstrates a binding affinity (Ki) of 10.9 nM for the A1 adenosine receptor, which is approximately 130-fold selective over the A2A receptor (Ki = 1440 nM) [1]. This contrasts with the non-selective antagonist theophylline, which has significantly lower affinity for A1 receptors [2]. While the related antagonist DPCPX is more potent at the A1 receptor (Ki = 3.0 nM), its selectivity over the A2A receptor is substantially narrower (129 nM, ~43-fold) [3]. This difference in selectivity window may be critical in assays where off-target A2A blockade could confound results.

Receptor Pharmacology Binding Affinity Selectivity Profiling Adenosine Receptors

Functional In Vivo Comparison: 8-CPT Exhibits a Shallower Dose-Response Relationship than DPCPX for Respiratory Stimulation in Neonatal Rats

In a direct head-to-head in vivo study comparing the respiratory effects of 8-CPT and DPCPX in neonatal rats, DPCPX exhibited greater overall respiratory stimulation across a dose range of 80-320 μg/kg [1]. However, a key differentiating factor was the dose-response relationship: while DPCPX showed a significant dose-dependent effect, 8-CPT displayed no significant dose-response relationship over the tested range [1]. This suggests that 8-CPT may have a different pharmacological profile in this model, potentially due to factors beyond simple A1 receptor affinity, such as its distinct brain penetration kinetics or engagement of other targets [1].

Respiratory Physiology In Vivo Pharmacology Neonatal Research Dose-Response

Solubility and Formulation: 8-CPT Requires Specialized Solvents for In Vivo Dosing

8-CPT has very limited solubility in water (< 0.28 mg/mL) [1]. For in vivo studies, this often necessitates the use of specialized vehicles. It is known to be moderately soluble in aqueous base solutions, such as 45% (w/v) aqueous 2-hydroxypropyl-beta-cyclodextrin [1]. This solubility profile contrasts with some other xanthine derivatives and is a critical consideration for experimental design and procurement. A user planning in vivo work must acquire the compound and ensure the appropriate vehicle is available for reliable and consistent dosing [1].

Formulation Science Solubility In Vivo Dosing Preclinical Development

Behavioral Pharmacology: 8-CPT Reverses A1-Mediated Locomotor Depression, Unlike A2A Antagonists

In a mouse model of locomotor activity, 8-CPT (10 mg/kg) completely reversed the depressant effects of the A1-selective agonist N6-cyclohexyladenosine (CHA) and the non-selective agonist NECA, at doses up to twice their ED50, shifting their dose-response curves to the right [1]. Critically, 8-CPT did not affect the depressant effects of the A2A-selective agonist APEC [1]. This functional selectivity profile provides a clear in vivo benchmark for differentiating A1- versus A2A-mediated behavioral effects and stands in contrast to the actions of selective A2A antagonists like KW-6002, which do not reverse A1-mediated effects [2].

Behavioral Pharmacology Locomotor Activity Adenosine Receptors In Vivo Efficacy

Procurement-Relevant Application Scenarios for 8-Cyclopentyltheophylline Based on Quantified Evidence


In Vivo CNS Studies Requiring Rapid and Reliable Brain Penetration of an A1 Antagonist

8-CPT is the optimal choice for in vivo studies where central A1 receptor antagonism must be achieved quickly and reliably following systemic administration. Its documented rapid brain penetration (49% at 10 min in mice) provides a clear advantage over other A1 antagonists like DPCPX and XAC [1]. This property is essential for behavioral pharmacology studies, neuroprotection models, and any experiment where the timing of central target engagement is critical to the hypothesis.

In Vitro Pharmacological Studies Requiring High A1/A2A Selectivity to Minimize Off-Target Confounding

In vitro assays using tissues or cells that co-express A1 and A2A receptors demand a highly selective antagonist to ensure that observed effects are due solely to A1 blockade. With a 132-fold selectivity ratio for A1 over A2A, 8-CPT offers a significantly wider selectivity window than the more potent antagonist DPCPX (43-fold selective) [1][2]. Researchers using 8-CPT can be more confident that their findings are not confounded by unintended antagonism of A2A receptors.

Behavioral Studies for Functional Validation of A1 Receptor Involvement in Locomotion and Motivation

8-CPT serves as a gold-standard reference compound for confirming the functional role of A1 receptors in behavioral outputs. Its ability to completely reverse the locomotor depressant effects of A1-selective agonists, while having no impact on A2A-mediated behaviors, provides a clear and interpretable pharmacological signature in vivo [1]. This makes it an essential tool for studies on sleep-wake cycles, anxiety, depression, and the motor effects of adenosine.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of A1 Receptor Antagonism

The pharmacokinetic and pharmacodynamic properties of 8-CPT have been quantitatively modeled in vivo, particularly its competitive interaction with the A1 agonist N6-cyclopentyladenosine (CPA) on heart rate [1]. This established PK/PD framework makes 8-CPT a valuable reference compound for building and validating models of receptor occupancy and functional antagonism, providing a solid foundation for the development and assessment of novel A1 antagonists.

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